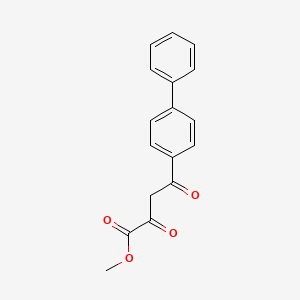

Methyl 4-(1,1'-biphenyl-4-yl)-2,4-dioxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate” is a complex organic compound. The presence of the biphenyl group indicates that it may have interesting chemical properties, as biphenyls are often used in the production of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the methyl and carboxylate groups, and the creation of the dioxobutanoate moiety. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .

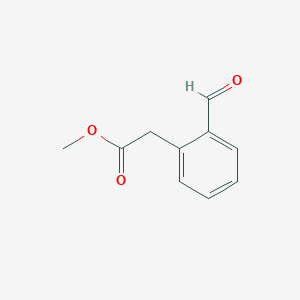

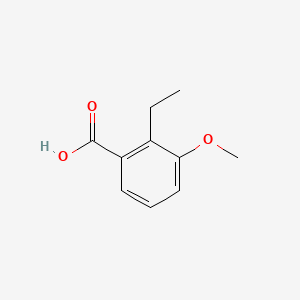

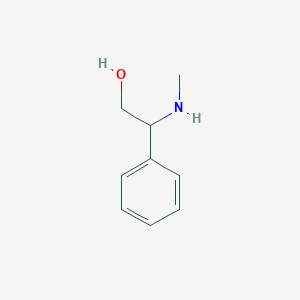

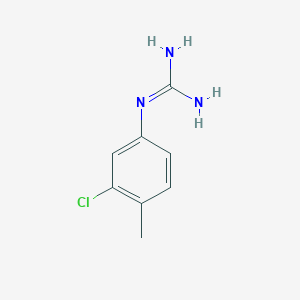

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would likely contribute to the overall stability of the molecule, while the dioxobutanoate group could potentially introduce some interesting reactivity .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored and used. The presence of the carboxylate group suggests that it could participate in acid-base reactions, while the biphenyl group might undergo electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could affect its solubility in water, while the biphenyl group could influence its melting and boiling points .

Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry

- Application : Synthesis of bio-functional hybrid compounds .

- Method : The compound 2-(2-fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide was synthesized in the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen .

- Results : The newly-obtained bio-functional hybrid compound was fully characterized via 1H, 13C NMR, UV, and mass spectral data .

-

Scientific Field: Medicinal Chemistry

- Application : Synthesis and reactions of biphenyl derivatives .

- Method : The synthesis of [1,1’-biphenyl]-4-yl(trifluoromethyl)sulfane starts with the promotion of trifluoromethylthiolation using Tf2O and CF3SO2Na to afford an intermediate sulfonate sulfinate anhydride through self-disproportionation .

- Results : Two possible routes lead to the final product .

-

Scientific Field: Biochemistry

- Application : Molecular docking studies .

- Method : In silico molecular docking studies were conducted to understand how synthesized compounds interact with P38 MAP kinase protein .

- Results : The compound 4-{({2’-(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl}methyl)[2-(4-nitrophenyl)-2-oxoethyl]amino}benzoic acid showed the least binding energy of –10.3 kcal/mol .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-21-17(20)16(19)11-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYQRPUOLGQGFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493491 |

Source

|

| Record name | Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate | |

CAS RN |

63656-27-9 |

Source

|

| Record name | Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)

![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)